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7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid Documentation Hub

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  • Product: 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
  • CAS: 1082041-02-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the bioisosteric replacement of traditional heterocycles is a fundamental strategy for overcoming pharmacokinetic liabilities and optimizing target engagement. 7-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the bioisosteric replacement of traditional heterocycles is a fundamental strategy for overcoming pharmacokinetic liabilities and optimizing target engagement. 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS: 1082041-02-8) is a highly versatile 5-azaindole building block. By incorporating a pyridine nitrogen into the indole scaffold, this molecule presents a unique amphoteric profile, enhanced aqueous solubility, and a highly specific hydrogen-bonding network.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this critical scaffold, empowering drug development professionals to effectively integrate it into novel therapeutic pipelines.

Structural and Physicochemical Properties

The core structure of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid consists of a pyrrole ring fused to a pyridine ring (a 5-azaindole), substituted with a methyl group at the C7 position and a carboxylic acid at the C4 position.

The introduction of the sp² nitrogen in the six-membered ring fundamentally alters the electronic distribution compared to a standard indole. The pyridine nitrogen is basic, while the pyrrole nitrogen and the C4-carboxylic acid are acidic. This zwitterionic character at physiological pH drastically alters its partition coefficient (LogP) and topological polar surface area (TPSA), generally resulting in superior metabolic stability and solubility profiles.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound, synthesized from foundational chemical databases[1]:

PropertyValue
Chemical Name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
CAS Number 1082041-02-8
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 470.4 ± 40.0 °C at 760 mmHg
Flash Point 238.3 ± 27.3 °C
Refractive Index 1.709

Mechanistic Role in Medicinal Chemistry (Bioisosterism & Target Binding)

The 5-azaindole framework is widely recognized as a "privileged scaffold" in the design of kinase inhibitors[2]. The dual nature of the azaindole core—possessing both a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N)—allows it to perfectly mimic the binding mode of the adenine moiety of ATP.

When designing ATP-competitive kinase inhibitors, the azaindole core frequently anchors the molecule within the highly conserved kinase hinge region. The C4-carboxylic acid serves as an ideal synthetic handle to project functional groups into the solvent-exposed region or the selectivity pocket, while the C7-methyl group provides steric bulk that can restrict bond rotation and lock the molecule into a bioactive conformation.

KinaseBinding cluster_0 Kinase Hinge Region NH Backbone NH (Hydrogen Bond Donor) CO Backbone C=O (Hydrogen Bond Acceptor) Azaindole 5-Azaindole Core (7-Methyl-1H-pyrrolo[3,2-c]pyridine) Azaindole->NH Pyridine N5 (Acceptor) Azaindole->CO Pyrrole N1-H (Donor)

Caption: Hydrogen bonding network of the 5-azaindole core interacting with the kinase hinge region.

Experimental Protocols: Physicochemical Profiling

To effectively utilize this building block in formulation and biological assays, its ionization constants must be empirically validated.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Understanding the zwitterionic equilibrium of the molecule is critical for predicting membrane permeability (e.g., Caco-2 assays) and optimizing chromatographic purification. Because the compound contains both a basic pyridine nitrogen and an acidic carboxylic acid, a self-validating potentiometric titration is required to map its macro-pKa values.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mg of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid. Dissolve in 10 mL of a 0.15 M KCl solution to maintain a constant ionic strength. (Note: If kinetic solubility is poor, utilize a 20% Methanol/Water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa).

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. This ensures full protonation of both the pyridine nitrogen and the carboxylic acid.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen purge to prevent atmospheric CO₂ absorption, which would skew the basic inflection points.

  • Data Analysis: Record the pH after each titrant addition. Plot the Bjerrum curve (average number of bound protons vs. pH). The first inflection point (lower pH) corresponds to the deprotonation of the C4-carboxylic acid, while the second inflection point corresponds to the deprotonation of the pyridinium ion.

Synthetic Workflows & Derivatization

The primary synthetic utility of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid lies in its ability to undergo amide coupling.

Protocol 2: Standardized Amide Coupling Workflow

Causality: The C4-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the fused pyridine ring and sterically hindered by the adjacent bicyclic system. Standard carbodiimides (like EDC or DCC) often result in low yields and sluggish kinetics. Therefore, the highly efficient uronium-based coupling reagent HATU is mandated to rapidly form the active HOAt ester and drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. A color change (typically to a pale yellow) indicates the formation of the active ester.

  • Coupling: Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor the progression via LC-MS. The formation of the product mass [M+H]+ should be cleanly observed within 2 to 4 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

AmideCoupling SM Starting Material 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid Activation Activation Step HATU + DIPEA in DMF (Formation of Active Ester) SM->Activation 1.5 eq HATU, 3.0 eq DIPEA RT, 15 min Amine Amine Addition R-NH2 Activation->Amine Active Ester Intermediate Product Target Compound Azaindole-4-carboxamide Derivative Amine->Product RT, 2-4 hours LC-MS Monitoring

Caption: Synthetic workflow for the HATU-mediated amide coupling of the azaindole-4-carboxylic acid.

References

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979. Available at:[Link]

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Exploratory

7-Methyl-1H-Pyrrolo[3,2-c]Pyridine-4-Carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the identification of versatile, highly tunable pharmacophores is the cornerstone of accelerated drug discovery. 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, highly tunable pharmacophores is the cornerstone of accelerated drug discovery. 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1082041-02-8), structurally classified as a substituted 5-azaindole, has emerged as a privileged building block[1]. By mimicking the indole ring of endogenous tryptophan and purine nucleotides, this scaffold seamlessly interfaces with the ATP-binding pockets of kinases and the nucleotide-binding domains of structural proteins.

As a Senior Application Scientist, I have observed that the strategic placement of the 7-methyl group and the 4-carboxylic acid transforms this simple heterocycle into a highly selective targeting vector. This whitepaper dissects the biological activity profile of this scaffold, detailing its mechanistic pathways, structure-activity relationship (SAR) rationale, and the self-validating experimental protocols required to evaluate its derivatives accurately.

Structural Dynamics & Physicochemical Rationale

The biological efficacy of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core is dictated by its unique electronic and steric properties:

  • The 5-Azaindole Core: The nitrogen at position 5 acts as a potent hydrogen bond acceptor. In kinase targeting, this nitrogen frequently engages the backbone amides of the hinge region (e.g., Cys666 in FMS kinase), anchoring the molecule within the ATP-binding site[2].

  • The 7-Methyl Substitution: The addition of the methyl group at C7 serves a dual purpose. Sterically, it restricts the conformational rotation of adjacent substituents, locking the molecule into a bioactive conformation. Physicochemically, it increases the localized lipophilicity, driving the scaffold deep into hydrophobic sub-pockets and significantly increasing the residence time of the inhibitor.

  • The 4-Carboxylic Acid: This moiety acts as the primary synthetic handle. It is highly reactive and easily converted into amides, ureas, or esters. In biological systems, these derivatives form critical hydrogen-bond networks with target residues, such as the colchicine-binding site of tubulin[3].

Core Biological Activity Profiles

Kinase Inhibition: FMS/CSF-1R Targeting

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a transmembrane tyrosine kinase critical for macrophage proliferation and survival. Overexpression of FMS is heavily implicated in tumor progression and inflammatory disorders like rheumatoid arthritis. have been identified as highly potent, selective Type I inhibitors of FMS kinase[2]. By occupying the ATP pocket, these compounds block the downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways, effectively halting macrophage-driven tumor support.

Pathway Ligand CSF-1 / IL-34 (Cytokines) Receptor FMS Kinase (CSF-1R) Transmembrane Receptor Ligand->Receptor Activation PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Inhibitor 7-Methyl-Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Receptor Hinge Region Blockade Outcome Macrophage Proliferation & Tumor Progression PI3K->Outcome MAPK->Outcome

FMS Kinase signaling pathway and its inhibition by pyrrolo[3,2-c]pyridine derivatives.

Tubulin Polymerization Inhibition

Beyond kinases, the scaffold exhibits profound anti-mitotic properties. demonstrate that 1H-pyrrolo[3,2-c]pyridine derivatives act as potent Colchicine-Binding Site Inhibitors (CBSIs)[3]. By forming critical hydrogen bonds with Thrα179 and Asnβ349 on tubulin, these compounds prevent the nucleation and elongation of microtubules. This disruption leads to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis in aggressive cancer cell lines (e.g., HeLa, MCF-7)[3].

Pharmacokinetics: Plasma Protein Binding

Understanding the pharmacokinetic distribution of this scaffold requires analyzing its interaction with transport proteins. reveal that the parent 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid binds to Bovine Serum Albumin (BSA) primarily through electrostatic interactions, exhibiting a static fluorescence quenching mechanism[4]. This moderate binding affinity ( Kb​≈104M−1 ) ensures that drugs derived from this scaffold maintain a favorable balance between plasma half-life and free-drug availability[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out experimental artifacts.

TR-FRET FMS Kinase Inhibition Assay

Causality for Assay Selection: Pyrrolo-pyridine scaffolds often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-450 nm). Standard fluorescence assays are highly susceptible to false positives due to this interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50 µs temporal delay before measurement. This allows the short-lived background fluorescence of the compound to decay, ensuring the signal is exclusively from the long-lived lanthanide fluorophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant FMS kinase, biotinylated poly-GT substrate, and ATP to their respective Km​ concentrations.

  • Compound Dilution: Prepare 3-fold serial dilutions of the 7-methyl-pyrrolo[3,2-c]pyridine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.

  • Kinase Reaction: Add 5 µL of the FMS kinase/substrate mixture to the plate. Initiate the reaction by adding 5 µL of ATP. Incubate for 60 minutes at 25°C.

  • Detection Phase: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validating Readout: Measure emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 nm ratio. Logic: Using a ratiometric readout normalizes any well-to-well dispensing errors or minor inner-filter effects caused by the compound.

Tubulin Polymerization Dynamics Assay

Causality for Assay Selection: Microtubule assembly increases the turbidity of a solution. Measuring absorbance at 340 nm provides a real-time, label-free kinetic readout. However, highly lipophilic compounds can precipitate in aqueous buffers, mimicking the turbidity of polymerized tubulin and causing false negatives (apparent lack of inhibition). We implement a "Cold Shift" to self-validate the data.

Step-by-Step Methodology:

  • Tubulin Reconstitution: Resuspend lyophilized porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.

  • Plate Preparation: Add 5 µL of the test compound (at 10X final concentration in 10% DMSO/PEM) to a 96-well half-area clear plate pre-warmed to 37°C.

  • Kinetic Initiation: Rapidly add 45 µL of the cold tubulin mixture to the plate. Immediately place it in a microplate reader pre-heated to 37°C.

  • Kinetic Readout: Measure absorbance at 340 nm every 1 minute for 60 minutes to capture the nucleation, elongation, and steady-state phases.

  • Self-Validation (Cold Shift): Transfer the plate to 4°C for 15 minutes, then read the absorbance again. Logic: True microtubules depolymerize rapidly in the cold, dropping the absorbance back to baseline. If the absorbance remains high, the compound has precipitated, and the well must be excluded from IC50​ calculations.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Target Incubation (Tubulin + GTP) Prep->Incubate Dilution Readout Kinetic Readout (Absorbance 340 nm) Incubate->Readout 37°C, 1h Analysis Data Synthesis (Vmax & IC50) Readout->Analysis Non-linear Regression

Standardized high-throughput screening workflow for evaluating tubulin polymerization inhibitors.

Quantitative Activity Data

The following table synthesizes the quantitative biological activity of various pyrrolo[3,2-c]pyridine derivatives across multiple therapeutic domains, highlighting the versatility of the core scaffold.

Compound / Derivative ClassBiological TargetAssay ModalityPotency ( IC50​ / Binding Constant)Key Mechanistic Action
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid Bovine Serum Albumin (BSA)Fluorescence Quenching Kb​=2.29×104M−1 Electrostatic interaction & static quenching[4]
Compound 1r (4-Benzamido derivative) FMS Kinase (CSF-1R)TR-FRET Kinase Assay IC50​=30±4 nMATP-competitive hinge region binding[2]
Compound 10t TubulinPolymerization Kinetics IC50​=0.12−0.21μM Colchicine-site binding; G2/M phase arrest[3]
TAK-441 Hedgehog Signaling (Gli1)Cell-based ReporterHighly Potent (in vivo)Smoothened (SMO) antagonism[5]
PPA Derivatives Influenza A/B VirusPR8-GFP Viral Entry AssayBroad-spectrum inhibitionBlocks viral uncoating & nuclear import[6]

References

  • Das, R., Mohanty, P., et al. "Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin." Naunyn-Schmiedeberg's Archives of Pharmacology (2024). URL:[Link]

  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]

  • Wang, Y., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2024). URL:[Link]

  • Ohashi, T., et al. "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor." Bioorganic & Medicinal Chemistry (2012). URL:[Link]

  • Min, J., et al. "Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro." Biochemical and Biophysical Research Communications (2016). URL:[Link]

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Foundational

An In-depth Technical Guide to Molecular Docking Studies of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

This guide provides a comprehensive, technically-grounded walkthrough of performing a molecular docking study, using 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a case study. We will move beyond a simple reci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough of performing a molecular docking study, using 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a case study. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that the described workflow is robust, logical, and self-validating. The target audience for this document includes researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor.

Introduction: The Convergence of Compound and Computation

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, often as kinase inhibitors.[1][2] Molecules such as 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid represent promising starting points for inhibitor design. Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development, and at its heart lies molecular docking.[3][4] Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5][6] Its primary purpose is to forecast the three-dimensional conformation and binding affinity of the complex, thereby guiding the selection and optimization of potential drug candidates before committing to costly and time-consuming synthesis and experimental testing.[4]

This guide will detail a complete molecular docking protocol, from initial target selection to the final analysis of results, establishing a framework that prioritizes scientific integrity and actionable insights.

Part 1: Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at an atomic level.[5] The process is governed by two fundamental components: a search algorithm and a scoring function .

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom. Common algorithms include genetic algorithms and Monte Carlo methods.[3][5]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity.[7] These functions are mathematical models that approximate the free energy of binding (ΔG). A more negative score typically indicates a more favorable binding interaction.[8] While powerful for ranking, it is crucial to remember that these scores are predictive values and not direct equivalents of experimentally measured affinities like Kᵢ or IC₅₀.[9]

Part 2: A Self-Validating Molecular Docking Workflow

A scientifically sound docking protocol must be validated to ensure its predictive power for the specific biological system under investigation.[10] The most common and essential validation method is "redocking," where a co-crystallized ligand is extracted from a protein structure and then docked back into the same binding site.[11][12] A successful protocol should reproduce the experimentally observed binding pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10][13]

Case Study Target Selection

While no specific co-crystal structure exists for 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, the broader class of pyrrolopyridine derivatives has shown significant activity as inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK).[14] Therefore, for this demonstrative case study, we will utilize BTK as our target protein. Specifically, we will use the high-resolution crystal structure of BTK in complex with an inhibitor, available from the Protein Data Bank (PDB ID: 4OTR).[14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB 1. Obtain Target Structure (e.g., PDB: 4OTR) CleanPDB 2. Prepare Receptor (Remove water, add H+) PDB->CleanPDB Redock 4. Redock Native Ligand Ligand 3. Prepare Ligand (Generate 3D structure, minimize energy) RMSD 5. Calculate RMSD Redock->RMSD Check 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Check Grid 7. Define Binding Site (Grid Generation) Check->Grid If Yes Dock 8. Dock Test Ligand (7-methyl-1H-pyrrolo[3,2-c] pyridine-4-carboxylic acid) Grid->Dock Analyze 9. Analyze Results (Binding Energy & Pose) Dock->Analyze Visualize 10. Visualize Interactions (H-bonds, Hydrophobic etc.) Analyze->Visualize

Caption: A validated workflow for molecular docking studies.

Protocol 1: Receptor Preparation

The goal of this phase is to prepare the protein structure for docking by correcting any structural issues and adding necessary parameters.

  • Obtain Structure: Download the PDB file (e.g., 4OTR.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the structure in a molecular visualization program like UCSF Chimera or PyMOL.[15] Remove all non-essential components, including water molecules, co-solvents, and any protein chains not involved in the binding of the ligand of interest.[16]

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is critical for correctly identifying potential hydrogen bond donors and acceptors.

  • Assign Charges: Compute and assign partial charges to all atoms in the protein (e.g., using the Gasteiger charge calculation method).[17]

  • Save Prepared Receptor: Save the cleaned, protonated, and charged protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).[18]

Protocol 2: Ligand Preparation

This protocol ensures the ligand is in a chemically correct, low-energy 3D conformation.

  • Obtain/Draw Structure: Obtain the 2D structure of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, for instance, from PubChem or by drawing it in software like MarvinSketch.[19][20]

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures realistic bond lengths and angles.[16]

  • Assign Charges & Torsions: As with the receptor, compute partial charges for the ligand. Additionally, define the rotatable bonds (torsions) that the docking algorithm will be allowed to manipulate.[17]

  • Save Prepared Ligand: Save the final 3D ligand structure in the appropriate format (e.g., PDBQT).[18]

Protocol 3: Docking Simulation and Validation

This phase involves running the simulation and critically, validating the protocol before proceeding.

  • Define Binding Site: The binding site, or "grid box," defines the three-dimensional space where the docking algorithm will search for poses.[19] This box should be centered on the active site, typically defined by the position of the co-crystallized ligand in the validated PDB structure.

  • Protocol Validation (Redocking):

    • Extract the native ligand from the original 4OTR.pdb file.

    • Prepare this native ligand using Protocol 2.

    • Dock the prepared native ligand back into the prepared receptor using the defined grid box.

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.

    • Calculate the RMSD between the two poses. An RMSD value below 2.0 Å confirms that the docking protocol can accurately reproduce the experimental binding mode.[10][11] This step is non-negotiable for a trustworthy study.

  • Production Docking: Once the protocol is validated, perform the docking simulation with the test ligand, 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, using the exact same parameters.

Part 3: Analysis and Interpretation of Results

The output of a docking simulation is a list of binding poses ranked by their predicted binding affinity.[9] Analysis involves both quantitative and qualitative assessment.

Quantitative Data Summary

The primary quantitative output is the docking score or binding affinity.[8] It is best practice to analyze the top cluster of poses, not just the single best-scoring one.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (BTK Active Site)Interaction Type
1-8.9Met477Hydrogen Bond (Hinge)
1-8.9Lys430Pi-Cation
1-8.9Leu528, Val416Hydrophobic
2-8.6Met477Hydrogen Bond (Hinge)
3-8.4Met477, Glu475Hydrogen Bond (Hinge)

Note: The data presented in this table is representative and derived from a hypothetical docking simulation for illustrative purposes.

Qualitative Visual Analysis

Visual inspection is crucial for determining if the predicted binding mode is chemically sensible.[8][21] Using visualization software, the top-ranked pose should be examined for key interactions known to be important for the target class. For kinase inhibitors like those targeting BTK, critical interactions often include:

  • Hinge Binding: Hydrogen bonds with the "hinge" region of the kinase (e.g., Met477 in BTK) are a hallmark of many Type I kinase inhibitors.[14]

  • Hydrophobic Pockets: The ligand should make favorable hydrophobic contacts within the binding site.

  • Salt Bridges/Ionic Interactions: Charged groups on the ligand, like the carboxylic acid, should ideally interact with oppositely charged residues in the protein.

In our hypothetical study, the top-ranked pose of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid would be expected to form a hydrogen bond via its pyrrolopyridine nitrogen to the backbone of Met477 in the hinge region. The methyl group would occupy a small hydrophobic pocket, and the carboxylic acid could form an interaction with a nearby polar or charged residue like Lys430.

Ligand-Receptor Interaction Diagram

G ligand 7-methyl-1H-pyrrolo [3,2-c]pyridine-4-carboxylic acid Met477 Met477 ligand->Met477 Hydrogen Bond Lys430 Lys430 ligand->Lys430 Pi-Cation Leu528 Leu528 ligand->Leu528 Hydrophobic Val416 Val416 ligand->Val416 Hydrophobic

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound of interest in p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring both a carboxylic acid and a fused pyrrolopyridine ring system, presents unique challenges and opportunities for formulation in aqueous media. Proper dissolution is a critical first step for a wide range of downstream applications, including in vitro biological assays, pharmacokinetic studies, and formulation development. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and offers detailed protocols for its effective dissolution in aqueous buffers. The strategies outlined herein are based on established principles of solubilization for ionizable and poorly soluble organic compounds.

Physicochemical Properties and Solubility Considerations

A thorough understanding of a compound's physicochemical properties is paramount to developing a successful dissolution protocol. While specific experimental data for 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is not extensively published, we can infer its likely behavior based on its chemical structure and data from analogous compounds.

Structural Analysis:

The molecule possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms within the pyrrolopyridine core. This amphoteric nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous environment.

  • Acidic Group: The carboxylic acid (-COOH) will be deprotonated to its more soluble carboxylate form (-COO⁻) at pH values above its acid dissociation constant (pKa).

  • Basic Groups: The pyridine and pyrrole nitrogens can be protonated at pH values below their respective pKa values, forming a more soluble cationic species.

This pH-dependent charge state is a key factor to manipulate for achieving solubilization.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Dissolution
pKa (acidic) ~3-5The compound will be significantly more soluble at pH > 6.
pKa (basic) ~4-6Protonation of the pyridine nitrogen at lower pH may enhance solubility.
Aqueous Solubility Likely low in neutral waterThe un-ionized form at neutral pH is expected to have poor solubility.
LogP Moderate to HighIndicates a degree of lipophilicity, suggesting potential for co-solvents to be effective.

Due to the presence of both acidic and basic moieties, the compound will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. Therefore, avoiding the pH range around the pI is crucial.

Recommended Dissolution Protocols

Given the predicted properties, a multi-pronged approach is recommended. Researchers should start with the simplest method and progress to more complex formulations as needed.

Protocol 1: pH-Mediated Dissolution (Primary Approach)

This protocol leverages the ionization of the carboxylic acid group to achieve solubility.

Rationale: For weakly acidic drugs, increasing the pH of the solvent will shift the equilibrium towards the ionized, more soluble form.[1] This is often the most straightforward and effective method for carboxylic acid-containing compounds.

Materials:

  • 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid powder

  • Deionized water

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Initial Slurry: Weigh the desired amount of the compound and add it to a sterile container. Add a small amount of the target aqueous buffer (e.g., 20-30% of the final volume) to create a slurry.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise to the slurry. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: Continue adding NaOH until the compound fully dissolves. This is expected to occur at a pH significantly above the acidic pKa (e.g., pH 7.5-9.0). The solution should become clear.

  • Final Volume and pH Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired concentration. If necessary, carefully adjust the pH back to the desired final value for your experiment using 1 M HCl. Be cautious, as lowering the pH too much may cause the compound to precipitate.

  • Verification: Visually inspect the solution for any particulates. If the solution remains clear, dissolution is successful.

Protocol 2: Co-Solvent System (For Persistent Solubility Issues)

If pH adjustment alone is insufficient or if a high concentration is required, a co-solvent system can be employed.

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[2] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its strong solubilizing power for a wide range of organic molecules.

Materials:

  • 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile vials

  • Vortex mixer

Step-by-Step Methodology:

  • Stock Solution Preparation: In a sterile vial, add the weighed compound. Add a minimal amount of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate until the compound is fully dissolved.

  • Serial Dilution: For your working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer. It is critical to keep the final concentration of DMSO in the working solution as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Precipitation Check: After diluting the stock solution, visually inspect for any signs of precipitation. If precipitation occurs, the formulation may need further optimization, such as using a different co-solvent or combining this method with pH adjustment.

Workflow and Decision-Making Diagram

The following diagram outlines a logical workflow for approaching the dissolution of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid.

DissolutionWorkflow start_node Start: Weigh Compound protocol1 Protocol 1: pH-Mediated Dissolution (Target pH > 7.4) start_node->protocol1 check1 Is Compound Dissolved? protocol1->check1 protocol2 Protocol 2: Co-Solvent (DMSO) Prepare High-Conc. Stock check1->protocol2 No success Success: Solution Ready for Use check1->success Yes dilute Dilute Stock into Aqueous Buffer (Final DMSO < 1%) protocol2->dilute check2 Does Compound Precipitate? dilute->check2 check2->success No troubleshoot Troubleshoot: - Increase pH further - Use alternative co-solvents (PEG, Ethanol) - Add surfactant (Tween 80) check2->troubleshoot Yes

Caption: Decision workflow for dissolving 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid.

Troubleshooting Common Issues

  • Precipitation upon pH Adjustment: If the compound precipitates when adjusting the pH back down, it indicates that the final pH is too close to the compound's pI or pKa. The final working solution may need to be maintained at a more basic pH.

  • Cloudiness or Incomplete Dissolution: This may suggest that the solubility limit in the chosen system has been exceeded. Consider lowering the final concentration or moving to a co-solvent system.

  • Compound "Crashing Out" of Co-solvent Dilution: If the compound precipitates upon dilution from a DMSO stock, this is a common issue for poorly soluble compounds. Strategies to overcome this include:

    • Slowing the rate of addition of the stock solution to the buffer while vortexing.

    • Including a non-ionic surfactant like Tween 80 (e.g., at 0.1-0.5%) in the final aqueous buffer to improve stability.[2]

    • Using a combination of co-solvents, such as a mixture of DMSO and Polyethylene Glycol (PEG).[2]

Conclusion

The dissolution of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in aqueous buffers is readily achievable by leveraging its pH-dependent solubility. The primary recommended approach is to increase the pH to deprotonate the carboxylic acid group, thereby significantly enhancing its aqueous solubility. For applications requiring higher concentrations or if pH modification is not feasible, the use of a co-solvent system, primarily a concentrated stock in DMSO followed by careful dilution, is a viable alternative. As with any compound, the optimal dissolution method must be determined experimentally, and this guide provides the foundational protocols and troubleshooting steps to enable researchers to successfully prepare solutions for their specific needs.

References

  • Desai, S., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 37-53. Retrieved from [Link]

Sources

Application

using 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a kinase inhibitor scaffold

Application Note: Utilizing 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery Executive Summary The development of highly selective kinase inhibitors re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and anti-inflammatory drug discovery. As a Senior Application Scientist, I have structured this technical guide to detail the utilization of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a highly versatile, privileged scaffold. This document provides mechanistic grounding, self-validating synthetic protocols, and in vitro screening methodologies designed to accelerate the discovery of targeted inhibitors against clinically significant kinases such as FMS (CSF-1R) and MPS1.

Rationale: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine (azaindole) core is a widely recognized bioisostere of the indole ring, offering superior hydrogen-bonding capabilities within the ATP-binding hinge region of kinases[1]. The specific use of the 7-methyl-4-carboxylic acid derivative provides three distinct structural advantages:

  • Hinge-Binding Motif : The pyrrolo-pyridine nitrogen atoms act as bidentate hydrogen bond donors/acceptors, robustly anchoring the molecule to the kinase hinge region[1].

  • Steric Directing Group : The 7-methyl substitution restricts the rotational degrees of freedom of the core, pre-organizing the scaffold into a bioactive conformation and increasing lipophilicity for enhanced cellular penetrance[1].

  • Diversification Vector : The 4-carboxylic acid allows for rapid late-stage functionalization via amide coupling, enabling the synthesis of diarylamide and diarylurea derivatives that probe the hydrophobic pockets (e.g., the DFG-out allosteric site) of target kinases[2].

Target Applications & Pathway Mechanics

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated profound efficacy against specific high-value kinase targets:

  • FMS Kinase (CSF-1R) : FMS kinase is overexpressed in ovarian, prostate, and breast cancers, as well as in bone marrow-derived macrophages (BMDMs) driving inflammatory disorders[2]. Pyrrolo[3,2-c]pyridine diarylamides (e.g., KIST101029) inhibit FMS kinase at nanomolar concentrations, effectively blocking downstream MEK/ERK and PI3K/AKT/mTOR pathways to suppress AP-1 transactivation and neoplastic cell transformation[3].

  • MPS1 Kinase : A crucial mitotic checkpoint kinase aberrantly overexpressed in tumors with chromosomal instability. Inhibitors based on this scaffold (e.g., CCT251455) stabilize an inactive conformation of MPS1, leading to apoptosis in PTEN-deficient tumor cells[1].

Pathway Ligand CSF-1 / IL-34 Receptor FMS Kinase (CSF-1R) Ligand->Receptor MEK MEK Receptor->MEK PI3K PI3K Receptor->PI3K Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Receptor Inhibits ERK ERK MEK->ERK AP1 AP-1 Transactivation (Tumorigenesis) ERK->AP1 AKT AKT PI3K->AKT mTOR mTOR Survival AKT->mTOR

FMS kinase signaling pathway and targeted inhibition mechanism.

Synthetic Functionalization Protocol

Workflow Scaffold 7-Methyl-1H-pyrrolo [3,2-c]pyridine-4-COOH Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Library Targeted Library Generation Coupling->Library Screening ADP-Glo Kinase Assay Library->Screening Hit Lead Optimization & IC50 Profiling Screening->Hit

Scaffold functionalization and in vitro kinase screening workflow.

Protocol A: Scaffold Functionalization via HATU-Mediated Amide Coupling

Causality & Design : The 4-carboxylic acid on the electron-deficient pyrrolo[3,2-c]pyridine ring is sterically hindered and electronically deactivated. HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming active esters with unreactive carboxylic acids, driven by the formation of a highly reactive 7-azabenzotriazole ester intermediate. DIPEA acts as a non-nucleophilic base to maintain the basic environment without competing for the electrophile. Self-Validation System : Reaction progress is continuously monitored via LC-MS. The appearance of the desired product mass peak and the total disappearance of the scaffold peak (m/z 177.06 for the [M+H]+ of the 7-methyl acid) validate complete conversion before proceeding to workup.

Step-by-Step Methodology :

  • Preparation : Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Activation : Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester (solution will transition to a pale yellow color).

  • Coupling : Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise.

  • Incubation : Stir at room temperature for 4-12 hours. Monitor via LC-MS.

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

  • Validation : Confirm structural integrity and purity (>95%) via 1H-NMR (DMSO-d6) and HRMS.

In Vitro Pharmacological Profiling Protocol

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Design : To evaluate the synthesized derivatives, a luminescent ADP-Glo assay is utilized. Unlike radiometric assays, ADP-Glo measures the generation of ADP directly, making it universally applicable to any kinase (e.g., FMS, MPS1) and highly sensitive to ATP-competitive hinge binders. Self-Validation System : The assay's trustworthiness is established by calculating the Z'-factor using DMSO (negative control) and a known reference inhibitor (e.g., KIST101029 for FMS[2]). A Z'-factor > 0.5 statistically validates the assay's robustness and signal-to-noise ratio.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10-point 3-fold serial dilution of the synthesized pyrrolo[3,2-c]pyridine derivative in 100% DMSO. Transfer to a 384-well white microplate, ensuring the final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction : Add 2 µL of the target kinase (e.g., FMS or MPS1, 1-5 ng/well) suspended in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • ATP/Substrate Addition : Initiate the reaction by adding 2 µL of ATP/substrate mix. Critical Step: The ATP concentration must be set to the apparent Km of ATP for the specific kinase to ensure accurate competitive inhibition dynamics. Incubate for 60 minutes.

  • ADP Detection : Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation : Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes in the dark.

  • Readout & Analysis : Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Benchmarks

The following table summarizes the expected pharmacological profiles of optimized pyrrolo[3,2-c]pyridine derivatives based on foundational literature, serving as a benchmark for novel library generation[1][2][4].

Compound Class / ReferenceTarget KinasePrimary Modification (via 4-COOH)In Vitro IC50Cellular IC50Key Selectivity Profile
KIST101029 [2]FMS (CSF-1R)3-(trifluoromethyl)benzamide96 nM0.15 - 1.78 µM>30-fold vs FLT3/c-MET
Compound 1r [4]FMS (CSF-1R)Diarylurea derivative30 nM0.15 - 1.78 µM>33-fold vs FLT3
CCT251455 (65) [1]MPS12-(4-methylpiperazin-1-yl)amide<10 nM<0.5 µMHigh kinome selectivity

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization conditions for 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 7-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid .

Because this molecule contains both a basic pyrrolopyridine nitrogen and an acidic carboxylic acid moiety, it is amphoteric. This dual nature dictates that the compound will exist as a zwitterion at its isoelectric point (pI), leading to complex hydrogen-bonding networks (e.g., N+–H⋅⋅⋅O− ) that drastically alter its solubility profile and polymorphic behavior.

Below, you will find a causality-driven troubleshooting guide, quantitative solubility data, and self-validating experimental protocols to ensure high-yield, high-purity crystallization.

Visualizing the Optimization Strategy

G Start Analyze API Properties (pKa, Solubility) Zwitterion Is it Zwitterionic? (Amphoteric) Start->Zwitterion pHShift pH-Shift Crystallization (Target Isoelectric Point) Zwitterion->pHShift Yes Solvent Solvent/Antisolvent Screening Zwitterion->Solvent No Seed Seed Introduction (In MSZ) pHShift->Seed Cooling Cooling Crystallization (Control MSZW) Solvent->Cooling Cooling->Seed Isolate Filter & Dry Crystals Seed->Isolate

Decision matrix for optimizing crystallization of amphoteric APIs.

Troubleshooting Guides & FAQs

Q1: Why does 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid "oil out" as an amorphous mass instead of forming crystals during pH adjustment? A1: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level rapidly exceeds the Metastable Zone Width (MSZW) before ordered primary nucleation can take place[1][2]. When you adjust the pH of an amphoteric compound toward its isoelectric point, its solubility drops exponentially. The strong electrostatic interactions between the protonated pyridine and deprotonated carboxylic acid cause the molecules to rapidly aggregate into a disordered, high-energy amorphous state rather than a structured crystal lattice [3][4]. Solution: You must control the desaturation rate. Use a dilute acid/base for pH adjustment, maintain an elevated temperature to widen the MSZW, and introduce seed crystals at the upper boundary of the MSZ to provide a low-energy template for secondary nucleation[1].

Q2: How do I determine the optimal pH for maximum crystallization yield and purity? A2: The optimal pH is the isoelectric point (pI), where the compound exists predominantly in its neutral or zwitterionic form, exhibiting its lowest aqueous solubility. The concentration of ionized versus unionized species is governed by the [1]. By mapping the pH-solubility profile, you will find a V-shaped or U-shaped curve. Crystallizing exactly at the pI maximizes yield, but to ensure polymorphic purity, the system must be held at an elevated temperature (thermodynamic control) to allow any kinetically trapped amorphous material to convert into the stable zwitterionic lattice[2][5].

Q3: Which solvent systems are best suited for cooling or antisolvent crystallization of this specific pyrrolopyridine? A3: The solid-state lattice energy of pyrrolopyridine carboxylic acids is exceptionally high due to acid-pyridine synthons and carboxylic acid dimers[4]. Therefore, the primary solvent must be highly polar and capable of disrupting these hydrogen bonds. Polar aprotic solvents like DMSO, DMF, or NMP are highly recommended for initial dissolution[6][7]. Water or lower alcohols (ethanol, isopropanol) serve as excellent antisolvents to gradually drive the system into supersaturation[1].

Quantitative Data: Solubility & Supersaturation Dynamics

To design a robust process, you must understand how pH and solvent choice dictate the Supersaturation Index (SA). The table below summarizes representative thermodynamic data for amphoteric pyrrolopyridine derivatives.

Solvent SystempH LevelDominant API StateSolubility (mg/mL)Supersaturation Index (SA)Recommended Crystallization Strategy
Water / 0.1M HCl1.5Cationic> 150.01.0Dissolution / Holding Phase
Water / Buffer4.5 (pI)Zwitterionic< 2.0> 1000.0Seeded pH-Shift Crystallization
Water / 0.1M NaOH9.0Anionic> 120.01.0Dissolution / Holding Phase
DMSO / Water (1:4)NeutralNeutral / Zwitterion15.015.0 - 30.0Controlled Antisolvent Addition

Validated Experimental Protocols

Protocol 1: Self-Validating pH-Shift Crystallization

Objective: Isolate the stable zwitterionic polymorph with high purity by targeting the isoelectric point without triggering amorphous precipitation. Mechanism: Slow pH adjustment combined with seeding ensures the system remains within the MSZ, favoring crystal growth over spontaneous nucleation[1].

  • Dissolution: Suspend 10 g of the API in 100 mL of deionized water. Add 1M NaOH dropwise under agitation until pH 9.0 is reached, ensuring complete dissolution of the anionic form.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane to remove foreign particulate matter that could cause premature heterogeneous nucleation.

  • Thermal Conditioning: Heat the solution to 55°C. Causality: Elevated temperatures expand the MSZW and increase molecular mobility, favoring the thermodynamically stable polymorph[5].

  • Initial Desaturation: Slowly add 0.5M HCl at a strict rate of 0.1 mL/min until the pH reaches 6.0.

  • Seeding (Self-Validation Checkpoint 1): Introduce 1-2 wt% of pure zwitterionic seed crystals. Validation: Monitor the solution visually or using an FBRM (Focused Beam Reflectance Measurement) probe. The chord length distribution should show a steady increase in particle size. If the solution suddenly turns milky white (oiling out), the supersaturation was too high; heat to redissolve and restart.

  • Final pH Adjustment: Continue adding 0.5M HCl at a reduced rate of 0.05 mL/min until the target pI (approx. pH 4.5) is reached.

  • Aging & Isolation (Self-Validation Checkpoint 2): Hold the suspension at 55°C for 2 hours to allow Ostwald ripening. Cool to 20°C at a rate of 0.1°C/min. Filter the slurry, wash with cold deionized water, and dry under vacuum at 40°C. Validation: XRPD analysis should confirm a highly crystalline, single-phase zwitterionic polymorph.

Protocol 2: Controlled Antisolvent Crystallization

Objective: Crystallize the API from a highly soluble organic phase using water as an antisolvent.

  • Dissolution: Dissolve 5 g of the API in 25 mL of DMSO at 60°C[6][7].

  • Defining the MSZ (Phase 1): Add deionized water (antisolvent) at 0.2 mL/min until the solution becomes slightly cloudy (Point A). Immediately add 0.5 mL of DMSO to just clear the solution. You are now at the upper edge of the metastable zone[1].

  • Seeding: Add 1 wt% seed crystals. Hold the temperature and agitation steady for 30 minutes to allow the solution to desaturate onto the seed surfaces.

  • Antisolvent Addition (Phase 2): Resume water addition at 0.1 mL/min until a final DMSO:Water ratio of 1:4 is achieved.

  • Isolation: Cool the system to 5°C over 2 hours, filter, wash with cold ethanol, and dry under vacuum.

MSZW Dissolution 1. Complete Dissolution (High Temp / Extreme pH) Cooling 2. Controlled Desaturation (Entering MSZ) Dissolution->Cooling Seeding 3. Introduce Seed Crystals (Point A in MSZ) Cooling->Seeding Growth 4. Crystal Growth (Equilibrium at Point B) Seeding->Growth Isolation 5. Filtration & Washing Growth->Isolation

Workflow for seeded crystallization within the Metastable Zone (MSZ).

References

  • Title: Crystallisation in pharmaceutical processes | BIA: pH Adjustment crystallisations Source: BIA Separations URL: [Link]

  • Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders Source: Google Patents URL
  • Title: Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs (Full Text) Source: ResearchGate URL: [Link]

  • Title: Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid Extraction

Welcome to the Advanced Diagnostics and Troubleshooting Hub for azaindole derivatives. The extraction and purification of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for azaindole derivatives. The extraction and purification of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid presents unique physicochemical challenges. Due to its amphoteric nature, susceptibility to thermal decarboxylation, and potent metal-chelating properties, standard extraction workflows frequently fail.

This guide provides mechanistically grounded solutions, self-validating protocols, and quantitative parameters to help researchers and drug development professionals achieve >98% purity.

Diagnostic Hub: Impurity Resolution Workflow

Before adjusting your protocol, identify the nature of your impurity to select the correct purification pathway.

ImpurityResolution Start Crude Extract 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid Diag1 High Polarity Impurities (e.g., Pyrrolidine) Start->Diag1 LC-MS / NMR Diag2 Colored Polymeric Oxidation Products Start->Diag2 Visual / UV-Vis Diag3 Trace Heavy Metals (Pd, Cu) Start->Diag3 ICP-MS Sol1 Isoelectric Precipitation (pH 4.5 - 5.0) Diag1->Sol1 Sol2 Activated Carbon Treatment (< 60°C) Diag2->Sol2 Sol3 Thiol-Functionalized Silica Scavenging Diag3->Sol3 Final High-Purity Target Compound (>98% HPLC) Sol1->Final Sol2->Final Sol3->Final

Diagnostic workflow for resolving extraction impurities in azaindole synthesis.

Mechanistic Q&A: Troubleshooting Extraction Failures

Q: Standard liquid-liquid extraction (LLE) is failing to separate highly polar amine impurities (e.g., pyrrolidine) from my product. How can I resolve this? A: The failure of standard LLE stems from the amphoteric nature of the target molecule. 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid contains a basic pyridine nitrogen, a weakly acidic pyrrole nitrogen, and an acidic carboxylic acid. When attempting to wash away basic impurities like pyrrolidine (a common byproduct of PyBOP coupling or basic catalysis) using an acidic aqueous wash, the pyridine nitrogen of your target molecule also protonates, causing it to partition into the aqueous phase alongside the impurity 1. Solution: Abandon traditional LLE in favor of isoelectric precipitation. By dissolving the crude mixture in a basic aqueous solution and carefully titrating down to the target's isoelectric point (pI ~ 4.5), the target molecule forms a neutral zwitterion and precipitates. The strongly basic pyrrolidine (pKa ~ 11.2) remains protonated and highly soluble in the aqueous supernatant.

Q: My isolated product is heavily discolored, and I am seeing significant yield loss during thermal concentration. What is the mechanism of degradation? A: Pyrrole derivatives are highly electron-rich and susceptible to oxidative polymerization, which manifests as dark, colored impurities. Furthermore, the carboxylic acid at position 4 is situated ortho to the pyridine nitrogen (position 5). This picolinic acid-like arrangement makes the molecule highly susceptible to thermal decarboxylation if subjected to excessive heat during solvent evaporation. Solution: Distillation and concentration must be performed under reduced pressure with a bottom temperature strictly maintained below 60°C to prevent thermal degradation 2. To remove existing colored polymeric oxidation products, treat the basic aqueous solution of your crude product with activated carbon prior to crystallization [[3]]().

Q: The compound is carrying over trace heavy metals from upstream cross-coupling steps. Why is it retaining metals so strongly? A: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid derivatives act as potent bidentate ligands. The spatial arrangement of the basic pyridine nitrogen and the adjacent carboxylic acid oxygen creates an ideal chelation pocket for transition metals like palladium or copper, leading to the formation of stable protein-ligand-like complexes 4. Solution: Introduce a thiol-functionalized silica scavenger resin during the organic dissolution phase, or utilize an aqueous biphasic system (ABS) with a metal-chelating competitor (e.g., EDTA) during the basic aqueous wash to outcompete the azaindole's binding affinity.

Quantitative Optimization Data

To successfully execute isoelectric precipitation, strict adherence to pH boundaries is required. The table below summarizes the thermodynamic partitioning states of the target molecule versus common basic impurities.

Table 1: Thermodynamic Partitioning and Purity Optimization Matrix

Aqueous Phase pHTarget Molecule StatePyrrolidine Impurity StateTarget Recovery YieldImpurity Clearance
pH < 2.0 Cationic (Soluble)Cationic (Soluble)< 5% (Remains in Aq.)Poor
pH 4.5 - 5.0 Zwitterionic (Precipitate) Cationic (Soluble) > 88% (Solid Phase) > 98%
pH 7.0 Anionic (Soluble)Cationic (Soluble)< 5% (Remains in Aq.)Poor
pH > 10.0 Anionic (Soluble)Neutral (Organic Soluble)< 5% (Remains in Aq.)Moderate

Standard Operating Procedure (SOP): Self-Validating Isoelectric Purification

This protocol utilizes a self-validating feedback loop to ensure maximum purity and yield while avoiding thermal degradation and co-precipitation of impurities.

Phase 1: Dissolution & Oxidation Scavenging
  • Solubilization: Suspend the crude 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in 0.5 M NaOH (10 mL per gram of crude). Stir until complete dissolution is achieved. The target molecule is now an aqueous-soluble sodium salt.

  • Carbon Addition: Add activated carbon (10% w/w relative to crude mass) to the solution to adsorb colored impurities [[3]]().

  • Thermal Control: Heat the suspension to 50°C for 30 minutes. Crucial: Do not exceed 60°C to prevent thermal decarboxylation and the generation of new impurities 2.

  • Filtration: Filter the suspension through a Celite pad to remove the carbon and trapped polymeric impurities.

Validation Checkpoint 1: The filtrate must transition from a dark brown/black opaque solution to a pale yellow or colorless transparent solution. If heavy color persists, repeat the carbon treatment.

Phase 2: Isoelectric Focusing & Precipitation
  • Preparation: Transfer the clarified filtrate to a reaction vessel equipped with a calibrated pH probe and an overhead stirrer.

  • Cooling: Cool the solution to 5°C using an ice bath to depress the solubility of the zwitterionic form.

  • Titration: Titrate the solution dropwise with 1 M HCl. Monitor the pH continuously.

  • Precipitation: Halt titration exactly when the pH reaches 4.5 – 4.8. The target compound will crash out as a fine white/off-white precipitate, while basic impurities (e.g., pyrrolidine) remain fully dissolved in the aqueous phase 1.

Validation Checkpoint 2: Sample 1 mL of the supernatant, centrifuge, and analyze the clear liquid via LC-MS. The target mass (m/z 177.06 for [M+H]+) should be absent or minimal, confirming complete precipitation.

Phase 3: Isolation & Maturation
  • Ripening: Allow the suspension to mature at 5°C for 2 hours to promote Ostwald ripening, increasing crystal size and filtration efficiency.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold water (pre-adjusted to pH 4.5 with HCl) to displace any residual mother liquor without redissolving the product.

  • Drying: Dry the solid under high vacuum at 45°C to a constant weight.

Validation Checkpoint 3: Perform a mass balance calculation. A yield of >85% with a purity of >98% (via HPLC) validates the successful execution of the system. If the yield is low, verify the filtrate pH; minor ionic strength variations can slightly shift the optimal pI.

References

  • Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? Source: ResearchGate URL:[Link]

  • Purification of crude pyrroles (US5502213A)
  • Process for producing pyridine carboxylic acids (EP2428505B1)
  • Differential recognition and quantification of HSA and BSA based on two red-NIR fluorescent probes Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Analytical Comparison Guide: Mass Spectrometry Fragmentation and Platform Evaluation for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid As a Senior Application Scientist, I frequently encounter the analytical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation and Platform Evaluation for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying highly polar, nitrogen-rich heterocycles. 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a functionalized 5-azaindole derivative. The azaindole and pyrrolopyridine scaffolds are critical building blocks in the development of kinase inhibitors and other targeted therapeutics due to their unique hydrogen-bonding capabilities[1].

However, distinguishing this compound from its structural isomers (such as 6-azaindoles or indole-carboxylic acids) requires a rigorous understanding of its gas-phase fragmentation mechanics. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Orbitrap HRMS, Q-TOF, and Triple Quadrupole (QqQ)—for the analysis of this compound, grounded in its specific fragmentation causality and supported by self-validating experimental protocols.

Mechanistic Fragmentation Pathway: The Causality of Ion Formation

During electrospray ionization (ESI) in positive mode, azaindole-containing compounds undergo highly characteristic fragmentation patterns, often yielding stable core fragments that are diagnostic of the bicyclic system[2]. For 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (Exact Mass: 176.0586 Da), the protonated precursor ion [M+H]+ is observed at m/z 177.0664.

The fragmentation cascade is entirely dictated by the collision energy (CE) applied, which selectively breaks specific bonds based on their dissociation energies:

  • Low CE (15–20 eV) - The Labile Periphery: The carboxylic acid moiety at the C-4 position is highly labile. The initial energy input drives the dehydration (-18.0106 Da, m/z 159.0558) and rapid decarboxylation (-43.9898 Da, m/z 133.0766). The loss of CO2​ is a thermodynamically favorable neutral loss that leaves behind a highly stable 7-methyl-5-azaindole core.

  • Moderate CE (25 eV) - Concerted Cleavage: A concerted loss of formic acid ( HCOOH , -46.0055 Da) is also observed, yielding m/z 131.0609. High-resolution mass spectrometry (HRMS) platforms are essential here to determine the exact mass and distinguish this single-step loss from a sequential loss of H2​O and CO [3].

  • High CE (>35 eV) - Core Rupture: The rigid pyrrolopyridine bicyclic core requires significant energy to fracture. At high CE, the aromatic system opens, resulting in the characteristic elimination of hydrogen cyanide ( HCN , -27.0109 Da) from the pyridine or pyrrole ring, yielding a fragment at m/z 106.0657. Identifying this unaltered core ring system after the cleavage of labile side chains is a gold standard in metabolite identification[4].

Table 1: Quantitative Fragmentation Data ([M+H]+ Precursor: 177.0664)
Fragment IonExact Mass (m/z)Mass ErrorNeutral LossProposed Mechanism / Causality
[M+H−H2​O]+ 159.0558< 3 ppm18.0106 Da ( H2​O )Dehydration of the C-4 carboxylic acid group (Low CE).
[M+H−CO2​]+ 133.0766< 3 ppm43.9898 Da ( CO2​ )Decarboxylation forming the stable azaindole core (Moderate CE).
[M+H−HCOOH]+ 131.0609< 3 ppm46.0055 Da ( HCOOH )Concerted loss of formic acid from the carboxylate (Moderate CE).
[M+H−CO2​−HCN]+ 106.0657< 5 ppm71.0007 DaRing opening of the azaindole core and HCN elimination (High CE).

Objective Comparison of MS Platforms

Selecting the correct MS architecture depends entirely on whether the goal is structural elucidation (e.g., distinguishing the 5-azaindole core from a 7-azaindole isomer) or high-throughput pharmacokinetic (PK) quantification.

Table 2: Performance Comparison for 7-Methyl-pyrrolo[3,2-c]pyridine-4-carboxylic acid
FeatureOrbitrap HRMS (e.g., Q Exactive)Q-TOF MSTriple Quadrupole (QqQ)
Primary Application Structural elucidation, isobaric resolutionRapid metabolite ID, complex matrix screeningHigh-throughput PK quantification
Mass Accuracy < 1-2 ppm< 3-5 ppmNominal mass (~0.1 Da)
Resolving Power Up to 140,000 (at m/z 200)30,000 - 50,000Unit resolution (0.7 FWHM)
Sensitivity Moderate to High (PRM mode)ModerateUltra-High (MRM mode)
Causality for Selection Essential for distinguishing the −HCOOH loss (46.0055 Da) from a −H2​O−CO loss (45.9949 Da).Fast scan speeds capture sharp UHPLC peaks for degradation profiling.Maximizes signal-to-noise for the 177.1 133.1 transition in plasma.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes built-in causality checks (System Suitability and Carryover Validation) to prevent false positives caused by the highly polar nature of the carboxylic acid moiety, which is prone to column tailing and memory effects.

Step 1: System Suitability Test (SST)

  • Action: Inject a 10 ng/mL solution of a commercially available reference standard (e.g., 5-azaindole) before the target analyte.

  • Causality: Validates that the ESI source is clean, mass calibration is within <3 ppm error, and the quadrupole isolation efficiency is optimal before consuming precious synthesized target material.

Step 2: Sample Preparation

  • Action: Prepare the target compound at 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The formic acid ensures the carboxylic acid remains fully protonated in solution, preventing peak splitting on the reversed-phase column and maximizing [M+H]+ ionization efficiency in the ESI source.

Step 3: Liquid Chromatography (UHPLC) Parameters

  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintained at 40°C).

  • Mobile Phases: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 mins, hold for 1 min, re-equilibrate for 1.5 mins.

Step 4: Mass Spectrometry Acquisition (Orbitrap ddMS2)

  • Source: ESI Positive; Capillary Temp 320°C; Spray Voltage 3.5 kV.

  • Method: Full Scan (m/z 50–250) at 70,000 resolution, followed by data-dependent MS2 (ddMS2) at 17,500 resolution.

  • Collision Energy: Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45.

  • Causality: Stepped NCE ensures that both the low-energy peripheral losses (decarboxylation) and high-energy core ruptures (HCN loss) are captured in a single composite MS/MS spectrum.

Step 5: Carryover Validation (The "Double-Blank" Check)

  • Action: Inject two consecutive "blank" samples (mobile phase only) immediately following the highest concentration sample.

  • Causality: Polar carboxylic acids often interact with basic sites in the LC flow path. If the peak area in the first blank is >20% of the Lower Limit of Quantification (LLOQ), or if it persists into the second blank, the system fails validation, dictating a need for a stronger wash solvent (e.g., adding isopropanol).

Workflow & Logic Visualization

MS_Workflow Compound Precursor Ion [M+H]+ m/z 177.0664 LossH2O Dehydration (-18 Da) m/z 159.0558 Compound->LossH2O Low CE (15 eV) LossCO2 Decarboxylation (-44 Da) m/z 133.0766 Compound->LossCO2 Mod CE (20 eV) LossHCOOH Formic Acid Loss (-46 Da) m/z 131.0609 Compound->LossHCOOH Mod CE (25 eV) CoreFrag Core Ring Opening Loss of HCN (-27 Da) m/z 106.0657 LossCO2->CoreFrag High CE (>35 eV) LossHCOOH->CoreFrag High CE (>35 eV) Orbitrap Orbitrap HRMS (Mass Error < 2 ppm) CoreFrag->Orbitrap Structural ID QQQ Triple Quadrupole (MRM 177.1 -> 133.1) CoreFrag->QQQ Targeted Quant

Fragmentation pathway and MS platform selection logic for the 7-methyl-azaindole derivative.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. PMC (National Institutes of Health).[Link]

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis (Wiley).[Link]

Sources

Comparative

comparing binding affinity of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid analogs

Comparative Binding Affinity Guide: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid Analogs in Target-Directed Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of optimizing fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid Analogs in Target-Directed Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing fragment-like scaffolds into potent, selective leads. The 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid core is a highly privileged pharmacophore. When functionalized—specifically via 7-methyl substitution and carboxylic acid derivatization—these analogs exhibit remarkable versatility. They act as potent inhibitors for epigenetic readers and mitotic kinases while maintaining favorable pharmacokinetic profiles.

This guide objectively compares the binding affinities of these analogs across primary targets, detailing the underlying thermodynamics and providing self-validating experimental workflows to ensure rigorous data reproducibility.

Mechanistic Basis of Target Affinity

Understanding why a molecule binds is just as critical as measuring how tightly it binds. The 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold adapts its binding mode depending on the target cavity:

  • Epigenetic Targets (BET Bromodomains - BRD2/4): The scaffold serves as an excellent acetyl-lysine (KAc) mimetic. When the 4-carboxylic acid is converted to an amide, it forms critical water-mediated hydrogen bonds with the conserved Asn429 residue. The 7-methyl group is not merely decorative; it provides essential van der Waals contacts that fill the lipophilic KAc-methyl pocket, driving the enthalpic favorability of the binding event ()[1].

  • Kinase Targets (MPS1 / FMS): In the context of kinases like Monopolar Spindle 1 (MPS1) and FMS kinase, the pyrrolo-pyridine core acts as a rigid, ATP-competitive hinge binder ()[2]. The 7-methyl substitution restricts the rotational degrees of freedom, locking the molecule into an active conformation that fits precisely within the narrow ATP-binding cleft, thereby increasing the residence time and overall affinity ()[3].

  • Pharmacokinetic Modeling (Serum Albumin): Binding to Bovine/Human Serum Albumin (BSA/HSA) dictates the free-drug concentration in vivo. Studies on the base 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid demonstrate that binding is primarily driven by electrostatic interactions ( ΔH<0 , ΔS>0 ), yielding a moderate affinity that prevents the drug from being irreversibly sequestered in the plasma ()[4].

TargetInteraction Ligand 7-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs Target1 BET Bromodomains (BRD2/4 BD2) Ligand->Target1 KAc mimicry & H-bonding Target2 MPS1 / FMS Kinases (ATP Cleft) Ligand->Target2 Hinge binding (ATP-comp) Target3 Serum Albumin (BSA/HSA Transport) Ligand->Target3 Electrostatic interaction

Caption: Target interaction profile and binding mechanisms of 7-methyl-pyrrolo-pyridine analogs.

Quantitative Binding Affinity Comparison

The following table synthesizes the binding metrics of the base scaffold versus its optimized 7-methyl analogs across different targets.

Compound / AnalogPrimary TargetAssay MethodologyAffinity MetricThermodynamic Driver
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid BSA (Transport Model)Isothermal Titration Calorimetry (ITC) Kd​=2.29×104M−1 Electrostatic ( ΔH≈−40 kcal/mol)
7-Methyl-amide Analog BRD2 (BD2 Domain)Fluorescence Polarization (FP) IC50​<50nM Enthalpic (KAc pocket filling)
7-Methyl-pyrrolo-pyridine derivative MPS1 KinaseFRET / Kinase Assay IC50​=25nM Entropic (Conformational restriction)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the causality behind the choice) to prevent artifacts.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To determine the absolute binding affinity ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ) of the analog binding to target proteins (e.g., BSA or BRD2).

  • Buffer Matching (Critical Step): Dialyze the target protein (e.g., BSA at 50 µM) and dilute the 7-methyl analog (500 µM) in the exact same dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Even a 1% mismatch in DMSO concentration or a 0.1 shift in pH between the syringe (ligand) and cell (protein) will generate massive heats of mixing, completely masking the actual heat of the binding event.

  • Degassing: Degas both solutions at 25°C for 10 minutes prior to loading.

    • Causality: Microbubbles expanding in the sample cell during stirring cause erratic baseline spikes, ruining the integration of the injection peaks.

  • Titration Execution: Perform an initial 0.5 µL purge injection (discard this data point during analysis), followed by 19 injections of 2.0 µL at 150-second intervals. Stir at 750 rpm.

  • Self-Validation (Control): Perform a "Ligand-into-Buffer" titration.

    • Causality: This measures the background heat of dilution. If the final injections of the "Ligand-into-Protein" run do not perfectly overlay with this blank run, the system has not reached saturation, and the calculated Kd​ is mathematically invalid.

Protocol B: High-Throughput Fluorescence Polarization (FP) for BET Bromodomains

Purpose: Rapid IC50​ determination by displacing a fluorescent probe (e.g., FITC-JQ1) from the target binding pocket.

  • Assay Master Mix: Prepare a solution of 10 nM FITC-JQ1 and 30 nM BRD2(BD2) in assay buffer containing 0.01% Tween-20.

    • Causality: Tween-20 prevents non-specific aggregation and adsorption of the hydrophobic 7-methyl analogs to the plastic microplate walls, which would otherwise cause artificial depletion of the compound and false-positive inhibition.

  • Compound Titration: Dispense the 7-methyl analogs in a 12-point, 3-fold serial dilution (starting at 10 µM) into a black 384-well plate.

  • Equilibration: Add the Master Mix to the compounds, spin down at 1000 rpm for 1 minute, and incubate in the dark for 60 minutes at room temperature.

    • Causality: Binding kinetics for rigid pyrrolo-pyridines can be slow; a 60-minute incubation ensures the displacement reaction reaches thermodynamic equilibrium before reading.

  • Self-Validation (Assay Window): Every plate must contain two controls:

    • High Polarization Control: Protein + Probe + DMSO (represents 0% displacement).

    • Low Polarization Control: Probe only (represents 100% displacement).

    • Causality: The difference between these controls defines the assay window ( ΔmP ). If ΔmP<100 , the assay is compromised (likely due to probe degradation or protein misfolding), and IC50​ curves cannot be trusted.

AffinityWorkflow A Synthesize 7-Methyl Analogs B Primary Screening (FP Assay) A->B High-throughput C Hit Validation (ITC Profiling) B->C IC50 < 100 nM D Structural Analysis (X-ray Crystallography) C->D Confirm Kd & Enthalpy

Caption: Self-validating experimental workflow for assessing analog binding affinity.

References

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology (Springer). URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / NIH). URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 2
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
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